Choline tetrafluoroborate
Description
Contextualization within Ionic Liquid and Deep Eutectic Solvent Scholarship
Ionic liquids (ILs) are salts that exist in a liquid state below 100°C. akademiabaru.com They are composed entirely of ions and possess unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. researchgate.netsnu.ac.kr These characteristics make them promising alternatives to traditional volatile organic solvents. akademiabaru.com The vast potential for tuning their physicochemical properties by modifying the cation-anion pair allows for the design of task-specific ILs. researchgate.net
Parallel to ILs, Deep Eutectic Solvents (DESs) have gained significant attention. acs.org DESs are systems formed from a eutectic mixture of a salt, typically a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD). acs.org This mixture results in a significant depression of the freezing point compared to the individual components. acs.org Choline (B1196258) chloride is one of the most common and cost-effective salts used in the formation of DESs. acs.org
Choline tetrafluoroborate (B81430) is classified as an ionic liquid. However, the extensive research into choline-based DESs provides a broader context for understanding the significance of the choline cation in forming novel solvent systems. magtech.com.cn The study of both [Ch][BF4] as an IL and choline-based DESs contributes to the overarching goal of developing environmentally friendly and functional chemical systems. jeeng.net
Evolution of Research Perspectives on Choline-Based Ionic Liquids
The field of ionic liquids has seen a significant evolution, driven by the pursuit of "green chemistry" principles. Early research often focused on imidazolium- and pyridinium-based cations, but concerns about their potential toxicity and cost prompted a search for more benign alternatives. acs.orgnih.gov This led to a dramatic increase in studies on ILs derived from natural, renewable resources. researchgate.net
Choline, a B-complex vitamin, emerged as a particularly attractive cation. jxnutaolab.com It is inexpensive, produced on a large scale, biodegradable, and exhibits low toxicity. acs.orgnih.govjxnutaolab.com The synthesis of choline-based ILs, by pairing the choline cation with various anions, represents a significant shift towards creating more sustainable and biocompatible materials. akademiabaru.comjxnutaolab.com Researchers have successfully synthesized and characterized a wide range of these ILs, including those with carboxylate and amino acid anions, for applications in drug delivery and biocatalysis. akademiabaru.comnih.govjxnutaolab.com The development of these "Bio-ILs" underscores a maturing perspective in the field, where functionality is sought without compromising environmental and biological safety. researchgate.net
Role of Anion Identity in Choline Tetrafluoroborate Research
The physicochemical properties of an ionic liquid are not determined by the cation alone; the anion plays an equally critical role. acs.org The choice of anion influences key characteristics such as viscosity, thermal stability, conductivity, and miscibility with other solvents. snu.ac.kracs.org
The tetrafluoroborate anion (BF₄⁻) is a common, weakly coordinating anion used in the synthesis of many ILs. wikipedia.org Its inclusion was pivotal in the development of the first air- and water-stable ionic liquids, a significant improvement over earlier, highly reactive chloroaluminate-based systems. snu.ac.kr
Research comparing ILs with the same cation but different anions highlights the anion's impact. For instance, a study on 1-butylpyridinium-based ILs showed that the triflate anion ([CF₃SO₃]⁻), which has more atoms than the tetrafluoroborate anion, results in a higher heat capacity. acs.org However, the larger size of the triflate anion did not lead to higher viscosity, a phenomenon attributed to the specific nature and interactions of the anions. acs.org The viscosity of choline-based ILs can also be influenced by the presence of hydroxyl groups on the cation, which can lead to hydrogen bonding. mdpi.com Furthermore, the nature of the anion can affect the biological degradation of the IL. A study on the oxidation of choline-based ILs found that while the choline cation was completely degraded when paired with chloride or acetate, its degradation was inhibited when paired with the non-biodegradable bis(trifluoromethylsulfonyl)imide (NTf₂) anion. sci-hub.se This demonstrates that the anion's identity is a crucial factor in designing truly "green" and functional ionic liquids like this compound.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;tetrafluoroborate | nih.gov |
| Molecular Formula | C₅H₁₄BF₄NO | nih.gov |
| Molecular Weight | 190.98 g/mol | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C5H14BF4NO |
|---|---|
Molecular Weight |
190.98 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C5H14NO.BF4/c1-6(2,3)4-5-7;2-1(3,4)5/h7H,4-5H2,1-3H3;/q+1;-1 |
InChI Key |
BBEUEBRBSFQMTK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Advancements for Choline Tetrafluoroborate
Novel Synthetic Routes and Process Optimization
The preparation of choline (B1196258) tetrafluoroborate (B81430) primarily revolves around two core chemical strategies: anion exchange and acid-base neutralization. The choice of method often depends on the availability and cost of starting materials, desired purity, and scalability.
Anion Exchange: This is a common and versatile method for synthesizing ionic liquids. The process starts with a choline salt containing a different anion, typically a halide like choline chloride ([Ch]Cl) or a base like choline hydroxide (B78521) ([Ch]OH). This starting salt is reacted with a compound that provides the tetrafluoroborate (BF₄⁻) anion.
A typical route involves the metathesis (double displacement) reaction between choline chloride and a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or lithium tetrafluoroborate (LiBF₄). The reaction is often carried out in a solvent where the resulting inorganic salt (e.g., NaCl) has low solubility and can be filtered off. Subsequent purification steps, such as extraction with solvents like dichloromethane, may be required to isolate the final product. google.com
Another variation involves using an anion exchange resin. Choline chloride is passed through a resin pre-loaded with hydroxide ions to produce choline hydroxide. The resulting solution is then neutralized with tetrafluoroboric acid (HBF₄).
Acid-Base Neutralization: This method is often favored for its high atom economy, as the only byproduct is water. The reaction involves the direct neutralization of a choline base, most commonly choline hydroxide, with tetrafluoroboric acid. osu.edu This approach can yield a very pure product, avoiding the inorganic salt byproducts characteristic of metathesis reactions. The reaction is typically performed in an aqueous solution, and the final product is obtained after the removal of water, often under reduced pressure. osu.eduscispace.com
Process optimization for these routes focuses on maximizing yield, minimizing reaction time, and simplifying purification. For neutralization reactions, optimization can involve controlling the stoichiometry with high precision, sometimes through potentiometric titration, to achieve yields close to 100% without the need for organic solvents.
Table 1: Comparison of Synthetic Routes for Choline Tetrafluoroborate
| Starting Material 1 | Starting Material 2 | Reaction Type | Key Conditions | Reported Yield | Reference(s) |
|---|---|---|---|---|---|
| Choline Chloride | Sodium Tetrafluoroborate | Anion Exchange (Metathesis) | Solvent-based reaction, precipitation of NaCl | Variable, depends on purification | google.com |
| Choline Hydroxide | Tetrafluoroboric Acid | Acid-Base Neutralization | Aqueous solution, water removal under vacuum | >95% | osu.eduscispace.com |
| Choline Chloride | Anion Exchange Resin (OH⁻ form), then Tetrafluoroboric Acid | Ion Exchange followed by Neutralization | Two-step process, aqueous media | High |
Green Chemistry Principles in this compound Synthesis
The synthesis of choline-based ionic liquids aligns well with the principles of green chemistry, primarily due to the nature of the choline cation, which is derived from natural, renewable feedstocks, is biodegradable, and exhibits low toxicity. scispace.comgoogle.com
Several aspects of this compound synthesis adhere to green chemistry principles:
Use of Renewable Feedstocks: The choline cation is widely available from biological sources. google.com
High Atom Economy: The acid-base neutralization route, reacting choline hydroxide with tetrafluoroboric acid, is a prime example of high atom economy, as it produces the desired salt and water as the only byproduct. osu.edu
Use of Safer Solvents: Many synthetic procedures for choline salts can be conducted in water, a benign solvent, avoiding the use of volatile or hazardous organic solvents. osu.eduacs.org Syntheses that avoid organic solvents entirely are considered more environmentally friendly.
Waste Reduction: High-yield reactions (>95%) are frequently reported, which minimizes the generation of waste products. osu.eduscispace.com Neutralization methods are particularly effective in this regard as they avoid the formation of salt byproducts that require disposal.
Table 2: Application of Green Chemistry Principles in Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Benefit |
|---|---|---|
| Atom Economy | Use of acid-base neutralization (Choline Hydroxide + Tetrafluoroboric Acid). | High efficiency, minimal byproducts (only water). |
| Safer Solvents & Auxiliaries | Performing reactions in aqueous solutions. | Reduces environmental impact and safety hazards associated with volatile organic compounds (VOCs). osu.eduacs.org |
| Design for Degradation | The choline cation is inherently biodegradable. | Reduces persistence and long-term environmental impact. scispace.comgoogle.com |
| Use of Renewable Feedstocks | Choline is a naturally occurring and renewable nutrient. | Reduces reliance on fossil fuels for chemical synthesis. google.com |
Scalability Considerations in Laboratory and Pilot-Scale Preparation
Transitioning the synthesis of this compound from a laboratory setting to a larger pilot or industrial scale introduces several challenges that must be addressed for the process to be economically viable and safe. numberanalytics.comnumberanalytics.com
Key scalability considerations include:
Process Selection: The choice of synthetic route has major implications for scalability.
Metathesis reactions generate large quantities of salt byproduct (e.g., NaCl), which must be efficiently filtered and disposed of, adding to operational complexity and cost.
Neutralization reactions are cleaner but can be highly exothermic. Managing heat transfer becomes critical at larger scales to ensure safety and prevent side reactions. Handling corrosive materials like tetrafluoroboric acid on an industrial scale requires specialized equipment and safety protocols.
Purification and Solvent Removal: Methods that are simple in the lab can become bottlenecks at scale. Removing large volumes of water or organic solvents via evaporation or distillation is energy-intensive and costly. acs.org Liquid-liquid extractions, sometimes used for purification, require large amounts of solvents that must be recovered and recycled efficiently to minimize cost and environmental impact. google.com
Equipment and Infrastructure: Scaling up requires moving from laboratory glassware to robust reactors, filtration systems, and purification columns. The materials of construction must be resistant to the chemicals used (e.g., corrosive acids). numberanalytics.commdpi.com
Structural Elucidation and Advanced Spectroscopic Investigations of Choline Tetrafluoroborate Systems
Advanced Vibrational Spectroscopy Studies (FTIR, Raman) for Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the intermolecular interactions within choline-based systems. These interactions, including hydrogen bonding and ion-pair interactions, are fundamental to the properties of ionic liquids. researchgate.netnih.gov
In studies of choline-based deep eutectic solvents (DESs), FTIR spectroscopy has been instrumental in elucidating the hydrogen bonding network. acs.orgresearchgate.net For instance, in a system composed of choline (B1196258) chloride (ChCl) and glycerol (B35011), a noticeable red shift in the O-H stretching vibration of glycerol is observed upon the formation of the DES. researchgate.net This shift indicates the participation of the hydroxyl group in hydrogen bonding with the chloride anion. researchgate.net The efficiency of these interactions directly influences the physical and chemical properties of the solvent system, such as viscosity and its capacity for CO2 absorption. acs.org
Similarly, in choline chloride and citric acid-based eutectic systems, FTIR and Raman spectroscopy have been used to analyze the structural features and noncovalent contacts. acs.org The formation of hydrogen bonds between the choline cation and the acid is evidenced by shifts in the vibrational peaks, such as the C-H stretching and O-H stretching vibrations. acs.org For example, the C-H stretching vibrations for choline chloride, citric acid, and the resulting DES were observed at 3210 cm⁻¹, 3384 cm⁻¹, and 2622 cm⁻¹, respectively, with the significant shift in the DES indicating strong H-bond formation. acs.org
Raman spectroscopy complements FTIR by providing insights into the vibrational modes of non-polar bonds and symmetric vibrations. In the study of a choline chloride and citric acid DES, Raman spectra showed a dominant C=O stretching vibration for the DES at 1731 cm⁻¹, a shift from the 1696 cm⁻¹ peak in pure citric acid, further confirming the interaction between the components. acs.org
The following table summarizes key vibrational modes observed in choline-based systems and their assignments, highlighting the shifts indicative of intermolecular interactions.
Interactive Table: Key Vibrational Frequencies in Choline-Based Systems
| Functional Group | Vibrational Mode | Choline Chloride (cm⁻¹) | Citric Acid (cm⁻¹) | Choline Chloride/Citric Acid DES (cm⁻¹) | Interaction Indicated |
|---|---|---|---|---|---|
| O-H | Stretching | 3210 | 3384 | 2622 | Hydrogen Bonding |
| C=O | Stretching | - | 1736 | 1722 | Hydrogen Bonding |
| C-H | Bending (-CH3) | - | - | 952 | Formation of DES |
| C-H | Stretching | - | 1390 | 1448 | Interaction within DES |
These spectroscopic investigations are crucial for understanding the structure-property relationships in choline tetrafluoroborate (B81430) and related systems, providing a foundation for designing materials with tailored functionalities.
Nuclear Magnetic Resonance (NMR) Investigations for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of choline tetrafluoroborate systems. rsc.orgrsc.orgresearchgate.netnasa.gov Both ¹H and ¹³C NMR provide precise information about the chemical environment of individual atoms within the choline cation and its interactions with the tetrafluoroborate anion and surrounding molecules. nih.govrsc.org
In studies of ionic liquids, changes in chemical shifts (δ) in ¹H NMR spectra offer significant indications of intermolecular interactions. nih.gov For instance, in a choline and geranic acid system, the hydroxyl proton, which appears as a single broad peak, shifts significantly with the addition of water, suggesting that water localizes near the hydroxyl and carboxyl groups, facilitating proton exchange. acs.org
¹³C NMR spectroscopy further corroborates these findings. The chemical shifts of carbon atoms, particularly those adjacent to functional groups involved in hydrogen bonding, are sensitive to their local environment. acs.org In the choline-geranic acid-water system, peaks related to the carboxyl group were observed to shift upon the addition of water. acs.org
The following tables present typical ¹H and ¹³C NMR chemical shifts for the choline cation, providing a reference for its structural characterization.
Interactive Table: ¹H NMR Data for Choline Cation
| Atom Number (See Structure) | Proton | Multiplicity | Chemical Shift (ppm) |
|---|---|---|---|
| 8, 9, 10, 11, 12, 13, 14, 15, 16 | N(CH₃)₃ | s | 3.19 |
| 17, 18 | CH₂-N | dd | 3.51 |
| 19, 20 | HO-CH₂ | m | 4.06 |
Data obtained in H₂O at 600 MHz. hmdb.ca
Interactive Table: ¹³C NMR Data for Choline Cation
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| N(CH₃)₃ | 56.5 |
| CH₂-N | 60.0 |
| HO-CH₂ | 69.1 |
Data obtained in H₂O at 125 MHz. hmdb.ca
These NMR data are fundamental for confirming the structure of the choline cation and for investigating the subtle changes that occur upon interaction with anions like tetrafluoroborate, providing a molecular-level understanding of the ionic liquid's structure and dynamics.
X-ray Diffraction Analysis of Crystalline and Amorphous Phases
X-ray diffraction (XRD) is an indispensable technique for characterizing the long-range order in this compound systems, allowing for the distinction between crystalline and amorphous phases. rcsb.org The presence and nature of these phases significantly influence the material's properties.
In the crystalline state, XRD patterns exhibit sharp, well-defined peaks that correspond to specific crystallographic planes. The analysis of these patterns can reveal the crystal system, space group, and unit cell dimensions. For example, in studies of choline-binding proteins, diffraction-quality orthorhombic crystals were identified with a P2₁2₁2 space group. nih.gov While this is not this compound itself, it demonstrates the level of structural detail that can be obtained from crystalline samples.
Conversely, amorphous materials lack long-range order and produce broad, diffuse humps in their XRD patterns. nasa.govamericanpharmaceuticalreview.com The presence of an amorphous phase in a crystalline sample can be inferred from a low-angle rise or broad peaks in the background. nasa.gov Quantitative analysis of the amorphous content is possible through various XRD methods, though it can be challenging. americanpharmaceuticalreview.com One approach involves modeling the broad amorphous signal in a Rietveld refinement. csic.es
Small-angle X-ray scattering (SAXS) is another powerful technique used to evaluate nanoscale correlations in ionic liquids. acs.org In a study of a choline and geranic acid complex, SAXS measurements indicated that the system exhibited nanoscale structural correlation characteristic of an ionic liquid, without any long-range ordered structure. acs.org The correlation distance was observed to change with the addition of water, providing insights into the structural organization at the nanoscale. acs.org
The following table provides an example of crystallographic data that can be obtained from XRD analysis of a crystalline choline-containing compound, illustrating the type of information that can be determined.
Interactive Table: Example Crystallographic Data for a Choline-Binding Protein
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2 |
| Unit Cell Parameter a (Å) | 49.13 |
| Unit Cell Parameter b (Å) | 114.94 |
| Unit Cell Parameter c (Å) | 75.69 |
Data for Choline-binding protein F (CbpF). nih.gov
XRD and SAXS analyses are therefore crucial for a comprehensive understanding of the solid-state structure of this compound, from the atomic arrangement in crystals to the nanoscale organization in amorphous phases.
In-Situ Spectroscopic Techniques for Reaction Monitoring in this compound Media
The use of this compound as a solvent or medium for chemical reactions necessitates methods for real-time monitoring of reaction progress. In-situ spectroscopic techniques are ideally suited for this purpose, providing continuous data on the consumption of reactants and the formation of products and intermediates without disturbing the reaction system. jasco-global.comabb.comfu-berlin.de
FTIR spectroscopy, often coupled with a fiber-optic probe, is a widely used technique for in-situ reaction monitoring. jasco-global.com An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel, allowing for the continuous collection of spectra. jasco-global.com By tracking the changes in the intensity of characteristic vibrational bands over time, the kinetics of the reaction can be determined. For example, the decrease in a peak corresponding to a reactant's functional group and the simultaneous increase in a peak for a product's functional group can be monitored. jasco-global.com
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is another powerful in-situ technique, particularly for studying interfacial phenomena. It has been used to investigate the interface between a glassy carbon electrode and a choline chloride-based deep eutectic solvent. researchgate.netrsc.org This method can reveal potential-dependent changes in band intensities and wavenumber shifts, providing information on the adsorption, reorientation, and reaction of species at the electrode surface. researchgate.netrsc.org
NMR spectroscopy can also be adapted for in-situ reaction monitoring. fu-berlin.de This allows for the tracking of reactions in real-time, providing detailed kinetic and mechanistic insights. For instance, LED-NMR setups have been used to monitor photocatalytic reactions, enabling the observation of key intermediates and the elucidation of reaction pathways. fu-berlin.de
The choice of in-situ spectroscopic technique depends on the specific reaction system and the information required. These methods provide a dynamic view of chemical transformations in this compound media, which is essential for optimizing reaction conditions and understanding reaction mechanisms.
Computational Chemistry and Molecular Modeling of Choline Tetrafluoroborate Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Ion Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of choline (B1196258) tetrafluoroborate (B81430), DFT studies provide fundamental insights into the nature of the interactions between the choline cation ([Ch]+) and the tetrafluoroborate anion ([BF4]-).
Key findings from DFT studies include:
Intermolecular Interactions: The stability of ion pair configurations is determined by a combination of electrostatic attractions and hydrogen bonding between the ions. acs.org DFT calculations have been used to analyze the interaction mechanism between ions and other molecules, shedding light on the governing features of these interactions. acs.org
Structural Properties: DFT calculations can predict optimized geometries of ion pairs, including bond lengths and angles. researchgate.net This information is vital for understanding the local structure and packing in the liquid state.
Electronic Properties: The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be determined. These properties are related to the chemical reactivity and stability of the ionic liquid. researchgate.net
Interactive Table: DFT Calculated Properties of Choline-Based Ionic Liquids
| Property | System | Value | Reference |
|---|---|---|---|
| Hydrogen Bond Distance | [Ch][Ala] | 1.6572 Å | acs.org |
| Hydrogen Bond Distance | [Ch][β-Ala] | 1.6533 Å | acs.org |
| Hydrogen Bond Distance | [Ch][Phe] | 1.6674 Å | acs.org |
| Interaction Energy | Choline Halides | -80 kcal/mol | researchgate.net |
| Energy Gap (Chloride) | Choline Halide | 5.87 eV | researchgate.net |
| Energy Gap (Iodide) | Choline Halide | 5.35 eV | researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Phenomena
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For choline tetrafluoroborate, MD simulations provide a dynamic picture of the liquid state, revealing information about its structure, transport properties, and solvation behavior. mdpi.com
Key insights from MD simulations include:
Liquid Structure: Radial distribution functions (RDFs) obtained from MD simulations show the spatial arrangement of ions. mdpi.comresearchgate.net For instance, in choline-based systems, the hydroxyl group of choline often shows significant hydrogen bonding with the anion. researchgate.net
Dynamic Properties: MD simulations can predict dynamic properties such as self-diffusion coefficients and viscosity. acs.org These simulations have shown that the dynamics of some ionic liquids can be heterogeneous. researchgate.net
Solvation of Solutes: The solvation of various molecules in choline-based ionic liquids has been investigated using MD simulations. For example, the solubility of gases like H2S and CH4 has been studied in choline-based ionic liquids incorporated into metal-organic frameworks (MOFs). mdpi.comresearchgate.net Solvation free energy calculations can determine the solubility of different species. mdpi.comresearchgate.net
Force Field Development: The accuracy of MD simulations heavily relies on the quality of the force field, which describes the interactions between atoms. nih.gov Developing and validating force fields specifically for choline-based ionic liquids is an active area of research. acs.orgnih.gov
Interactive Table: MD Simulation Parameters for Choline-Based Systems
| Simulation Parameter | System | Value | Reference |
|---|---|---|---|
| Temperature | Reline | 323-373 K | acs.org |
| Time Step | Reline | 0.5 fs | acs.org |
| Simulation Time | [Chl][SCN]/IRMOF-1 | 5 ns per λ | mdpi.com |
| Ensemble | Reline | NVT | acs.org |
| Ensemble | [Chl][SCN]/IRMOF-1 | NPT | mdpi.com |
Quantum Chemical Approaches to Intermolecular Forces and Reactivity Mechanisms
Quantum chemical calculations provide a detailed understanding of the intermolecular forces and reactivity of this compound. These methods go beyond classical descriptions to capture the electronic effects that govern chemical behavior.
Key applications of quantum chemical approaches include:
Hydrogen Bonding Analysis: Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis are used to characterize hydrogen bonds and other weak interactions between the choline cation and the tetrafluoroborate anion. researchgate.netacs.org
Reactivity Descriptors: Conceptual DFT provides reactivity descriptors like chemical potential, hardness, and electrophilicity, which can be used to predict the reactivity of the ionic liquid towards different chemical species. rsc.orgrsc.org
Reaction Mechanisms: Quantum mechanical methods are employed to study the mechanisms of chemical reactions in which choline-based ionic liquids act as catalysts or solvents. mdpi.comresearchgate.net For example, the reaction mechanism of CO2 with choline-amino acid ionic liquids has been investigated to understand CO2 capture processes. mdpi.com
Intermolecular Force Fields: Tight-binding quantum chemical calculations can be used to generate intermolecular force fields for use in larger-scale simulations. science.gov
Prediction of Transport Properties and Thermodynamic Behavior from Molecular Simulations
A primary goal of molecular simulations is to predict the macroscopic properties of materials from their microscopic interactions. For this compound, this includes transport properties and thermodynamic behavior.
Key predicted properties include:
Transport Properties: MD simulations are used to predict transport properties such as viscosity, ionic conductivity, and self-diffusion coefficients. acs.orgresearchgate.net The accuracy of these predictions is highly dependent on the force field used. researchgate.net Different simulation methodologies, such as equilibrium and non-equilibrium methods, can be employed and their reliability assessed. researchgate.net
Thermodynamic Properties: Thermodynamic properties like density, excess molar volume, and enthalpy of mixing can be calculated from MD simulations. acs.orgdiva-portal.org These simulations can also provide insights into the non-ideal behavior of mixtures containing choline-based ionic liquids. diva-portal.org
Phase Behavior: While not explicitly focused on in the provided context, molecular simulations can also be used to predict phase equilibria, such as vapor-liquid or liquid-liquid equilibria, which are crucial for process design.
Interactive Table: Experimentally Measured and Simulated Properties of Choline-Based Systems
| Property | System | Condition | Experimental Value | Simulated Value | Reference |
|---|---|---|---|---|---|
| Density | [Ch][Ala] | 300-375 K | - | 0.95-1.08 g/cm³ | researchgate.net |
| Viscosity | Aqueous Reline | 303.15-363.15 K | Varies | Decreases with Temp. | acs.org |
| Ionic Conductivity | Aqueous Reline | 303.15-363.15 K | Varies | Increases with Temp. | acs.org |
| Self-Diffusivity | Aqueous Reline | 303.15-363.15 K | Varies | Increases with Temp. | acs.org |
Electrochemical Research Applications of Choline Tetrafluoroborate
Choline (B1196258) Tetrafluoroborate (B81430) as an Electrolyte Medium in Energy Storage Devices
In the quest for safer energy storage systems, choline-based ionic liquids, including those with the tetrafluoroborate anion, are being investigated as non-flammable alternatives to conventional organic electrolytes used in lithium-ion batteries and supercapacitors. The inherent low volatility and non-flammability of these materials directly address significant safety concerns associated with traditional battery technologies.
Deep eutectic solvents (DESs) derived from choline chloride have demonstrated large electrochemical stability windows (ESWs), with some formulations reaching as high as 4.72 V. Specifically for supercapacitors, electrolytes based on choline chloride and ethylene (B1197577) glycol have shown promise for operation over a wide range of temperatures. Furthermore, the development of gel polymer electrolytes (GPEs) that incorporate choline-based ionic liquids is a significant step toward safer, flexible energy storage devices. For example, an ionogel created from a deep eutectic solvent of ethylene glycol and choline chloride, combined with a poly(ionic liquid), exhibited an ionic conductivity of approximately 5 mS cm⁻¹ and an electrochemical window of 2.8 V. A supercapacitor built with this gel electrolyte achieved a specific capacitance of 43.8 F g⁻¹ and an energy density of 35.1 Wh kg⁻¹.
Hybrid electrolytes containing trimethylsilylated choline-based ionic liquids have also been successfully used in LiCoO2/graphite full cells, which demonstrated excellent cycling performance with a capacity of 152 mAh g⁻¹ and 99% capacity retention after 90 cycles at a high cut-off voltage of 4.4 V, alongside improved safety characteristics.
| Device Type | Electrolyte System | Key Performance Metrics |
| Supercapacitor | Ethylene glycol/choline chloride based ionogel | Ionic Conductivity: ~5 mS cm⁻¹; Specific Capacitance: 43.8 F g⁻¹; Energy Density: 35.1 Wh kg⁻¹ |
| Lithium-ion Battery | Trimethylsilylated choline-based IL hybrid electrolyte | Capacity: 152 mAh g⁻¹; Capacity Retention: 99% over 90 cycles |
| Supercapacitor | Choline chloride/ethylene glycol DES | Suitable for wide temperature range operation |
Electrodeposition Studies in Choline Tetrafluoroborate-Based Systems
This compound and its chemical relatives, choline-based ionic liquids, have proven to be effective media for the electrodeposition of a variety of materials. These electrolytes offer distinct advantages, such as the suppression of hydrogen evolution and the capability to deposit highly electronegative metals, which is often challenging in aqueous solutions.
The electrodeposition of metals and alloys from choline chloride-based ionic liquids is a well-documented area of research. These systems frequently yield deposits that are homogenous, smooth, and exhibit good corrosion resistance. For instance, the electrodeposition of copper from deep eutectic solvents based on choline chloride results in uniform and compact metallic layers.
The co-deposition of alloys from these ionic liquids is another area of significant advancement. Researchers have successfully electrodeposited alloys such as Ni-Sn, Ni-Fe, and Zn-Ni from choline chloride-based electrolytes, often mixed with ethylene glycol. For example, Zn-Ni alloys with varying compositions can be obtained, and the deposition process can be tuned to control the phase and morphology of the resulting coating. The ability to tailor the properties of the deposited alloy by adjusting electrochemical parameters is a key benefit of using these ionic liquid systems.
| Metal/Alloy Deposited | Electrolyte System | Substrate | Key Findings |
| Copper | Choline chloride/ethylene glycol | Glassy Carbon, Palladium | Successful deposition with controllable morphology |
| Zinc-Manganese Alloy | Choline chloride/urea (B33335) | Steel | Feasible deposition of corrosion-resistant alloys |
| Zinc-Nickel Alloy | Choline chloride/ethylene glycol | Steel | Control over anomalous co-deposition behavior |
| Copper-Silver Alloy | 1-butyl-3-methylimidazolium tetrafluoroborate | Not Specified | Study of electrochemical behavior for alloy formation |
| Nickel-Iron Alloy | Choline chloride/ethylene glycol | Not Specified | "Normal" and "anomalous" co-deposition can be controlled |
The use of choline-based ionic liquids for the electrodeposition of semiconductor thin films is an expanding area of materials science. These electrolytes offer a stable environment for the controlled deposition of compound semiconductors like cadmium telluride (CdTe) and lead selenide (B1212193) (PbSe). A notable advantage of using ionic liquids is the ability to perform depositions at elevated temperatures, which can promote the formation of crystalline films directly, without the need for post-deposition annealing.
Studies have confirmed the feasibility of depositing CdTe films onto various substrates, including platinum and copper, from eutectic mixtures of choline chloride with hydrogen bond donors like urea and malonic acid. The deposition mechanism in these systems is often an induced co-deposition, where the deposition of one element facilitates the reduction of the other at a more positive potential. Similarly, PbSe thin films have been successfully electrodeposited from choline chloride-based ionic liquids.
| Semiconductor | Electrolyte System | Substrate | Key Findings |
| Cadmium Telluride (CdTe) | Choline chloride/urea | Platinum | Successful deposition of CdTe films |
| Cadmium Telluride (CdTe) | Choline chloride/malonic acid | Platinum, Copper | Deposition occurs via an induced co-deposition mechanism |
| Lead Selenide (PbSe) | Choline chloride-based ionic liquids | Glassy Carbon | Formation of cubic PbSe films |
| Zinc Telluride (ZnTe) | Choline chloride/ethylene glycol (ethaline) | Not Specified | Crystalline films with mixed cubic and hexagonal phases were obtained |
Voltammetric and Impedance Spectroscopy Research of Redox Processes
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are indispensable tools for probing the electrochemical behavior and reaction kinetics of redox processes within this compound and related ionic liquid systems. These techniques have been instrumental in understanding the mechanisms of metal and semiconductor electrodeposition.
In the investigation of CdTe electrodeposition from a choline chloride-urea eutectic mixture, CV was utilized to identify the specific potentials for the reduction and oxidation of cadmium and tellurium species, confirming the formation of the compound. Complementary EIS studies provided insights into the electrical properties of the deposited films and the electrolyte, such as its ohmic resistance.
Similar methodologies have been applied to the electrodeposition of lead telluride and other chalcogenides from ionic liquids, including those containing 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate. Voltammetric studies are fundamental to characterizing the redox behavior of metal ions in these complex solvent systems, revealing information about their diffusion coefficients and the kinetics of electron transfer. For instance, the redox behavior of the ferrocene/ferrocenium couple, a common internal standard, has been studied in various ionic liquids, including those with a tetrafluoroborate anion, to assess their suitability for electrochemical measurements.
Development of Electrochemical Sensors Utilizing this compound
The unique properties of choline-based ionic liquids, such as their ability to enhance electron transfer rates and provide a stable environment for modifiers, make them attractive for the fabrication of electrochemical sensors. While specific research focusing solely on this compound is still emerging, the broader class of ionic liquids containing either choline or tetrafluoroborate has been successfully integrated into sensor design.
For example, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate have been combined with carbon nanotubes to create sensitive platforms for detecting biologically important molecules like NADH. The biocompatibility of the choline cation is a particularly advantageous feature for the development of biosensors. Choline-based deep eutectic solvents have also been explored as media for creating electrochemical sensors. The high viscosity of some of these liquids can present challenges, but their ability to dissolve a wide range of analytes and their inherent conductivity make them a promising platform for sensor development.
Choline Tetrafluoroborate in Catalysis and Advanced Chemical Transformations
Role as a Reaction Medium in Green Organic Synthesis
Choline-based ionic liquids, including by extension choline (B1196258) tetrafluoroborate (B81430), are considered "green" solvents due to their low toxicity, biodegradability, and derivation from renewable resources. acs.orgresearchgate.net Their application as reaction media in organic synthesis aligns with the principles of green chemistry, which advocate for the use of safer solvents and the reduction of hazardous waste. nih.govdtu.dk
While specific studies focusing exclusively on choline tetrafluoroborate as a reaction medium are not extensively documented, the broader class of choline-based ionic liquids has demonstrated significant potential. For instance, choline-based deep eutectic solvents (DESs), which share many properties with ionic liquids, have been successfully employed as both solvents and catalysts in various organic reactions. These include the synthesis of dihydropyrimidinones via the Biginelli reaction, where a choline chloride-based DES acted as an efficient and recyclable catalyst. chemmethod.com
The catalytic activity of choline-based systems is often attributed to the ability of the choline cation to form hydrogen bonds, which can activate substrates and stabilize transition states. This has been observed in the synthesis of cyclic carbonates from epoxides and CO2, where choline salt-based eutectic mixtures served as effective catalysts under mild conditions. researchgate.net The general efficacy of choline-based ionic liquids in promoting organic transformations suggests that this compound could serve as a valuable and environmentally benign reaction medium for a variety of synthetic applications.
Table 1: Application of Choline-Based Systems in Green Organic Synthesis
| Reaction Type | Choline-Based System | Role | Key Findings |
| Biginelli Reaction | Choline chloride:chloroacetic acid DES | Catalyst and Solvent | High yields (70-95%) and short reaction times (5-75 min). Recyclable catalyst. chemmethod.com |
| Cyclic Carbonate Synthesis | Choline salt-based eutectic mixtures | Catalyst | Good yields under mild conditions (80 °C). Synergistic activity of halide and hydrogen bond donor. researchgate.net |
| Mannich-type Reaction | Choline-based acidic ionic liquid | Catalyst | Good to excellent yields (63-98%) at room temperature. Recyclable catalyst. ias.ac.in |
| Aldol Condensation | Supported Choline Hydroxide (B78521) | Catalyst | High turnover frequency values compared to other basic catalysts. researchgate.net |
Mechanistic Elucidation of Catalytic Effects in this compound Systems
The catalytic effect of ionic liquids is a complex phenomenon influenced by the nature of both the cation and the anion. In the case of choline-based systems, the choline cation is known to engage in hydrogen bonding, which can play a crucial role in catalysis. While direct mechanistic studies on this compound are scarce, insights can be drawn from computational and experimental studies on related choline-based ionic liquids.
Computational studies on the reaction of CO2 with choline-amino acid ionic liquids have revealed that the choline cation can form stable ion pairs with the anion through hydrogen bonding. nih.gov These interactions can influence the reaction pathway and the energetics of transition states. For instance, the presence of the choline cation was found to modify the energy barriers of the reaction steps in the carboxylation of proline. nih.gov
The anion also plays a critical role in the catalytic process. The tetrafluoroborate anion (BF4-) is generally considered to be weakly coordinating, which can be advantageous in catalysis as it is less likely to interfere with the catalytic cycle. nih.govwikipedia.org In some reactions, the anion can act as a nucleophile or a base, directly participating in the reaction mechanism. For example, in the degradation of the organophosphorus pesticide Paraoxon by choline-amino acid ionic liquids, the amino acid anion was found to act as a nucleophile. nih.gov
The synergistic interaction between the choline cation and the tetrafluoroborate anion in this compound likely contributes to its catalytic activity. The choline cation can activate electrophiles through hydrogen bonding, while the non-coordinating nature of the tetrafluoroborate anion can allow for greater substrate accessibility to the catalytic site. However, detailed mechanistic studies are required to fully elucidate the specific catalytic roles of the individual ions and their interplay in this compound systems.
This compound in the Synthesis of Nanomaterials
The synthesis of nanomaterials with controlled size and morphology is a rapidly growing field, and ionic liquids have emerged as promising media and templates for their preparation. nih.gov Choline-based systems, in particular, have been utilized for the synthesis of various inorganic nanoparticles.
While there is no direct literature on the use of this compound for nanomaterial synthesis, studies on other choline-based compounds provide strong indications of its potential. For instance, a deep eutectic solvent composed of choline chloride and urea (B33335) has been used as a template, stabilizer, and reaction medium for the green synthesis of superparamagnetic iron oxide (Fe3O4) nanoparticles. sharif.edu Similarly, a choline chloride-zinc chloride ionic liquid has been employed as a green template for the sol-gel synthesis of mesoporous titania. acs.org
The role of the choline-based medium in these syntheses is multifaceted. It can act as a solvent for the precursors, a capping agent to control particle growth and prevent agglomeration, and a template to direct the formation of specific morphologies. nih.govnih.gov For example, in the synthesis of metal oxide nanoparticles, choline-based deep eutectic solvents have been shown to chelate metal ions, influencing the subsequent formation of the oxide nanostructures. mdpi.com The choice of the anion in the choline-based system can also affect the properties of the resulting nanomaterials.
Given the successful application of other choline salts in nanomaterial synthesis, it is plausible that this compound could also serve as an effective medium for the preparation of a variety of nanoparticles. Further research is needed to explore its specific capabilities in this area.
Table 2: Synthesis of Nanomaterials Using Choline-Based Systems
| Nanomaterial | Choline-Based System | Role of Choline System | Reference |
| Iron Oxide (Fe3O4) | Choline chloride-urea DES | Template, Stabilizer, Reaction Medium | sharif.edu |
| Mesoporous Titania | Choline chloride-zinc chloride IL | Green Template | acs.org |
| Metal Oxides (ZnO, ZrOx, MnOx, CuO) | Choline chloride-based DES | Reaction Medium, Stabilizer | nih.gov |
| Gold Nanoparticles | Choline chloride-malonic acid DES | Reaction Medium, Stabilizing Agent, Growth-directing Agent | nih.gov |
Application in Degradation Reactions of Organic Pollutants
The degradation of persistent organic pollutants is a critical environmental challenge. Choline-based ionic liquids have shown promise in facilitating the degradation of various organic pollutants, including pesticides and dyes. nih.govscispace.comresearchgate.net
A notable example is the degradation of the organophosphorus pesticide Paraoxon using choline-amino acid ionic liquids in aqueous mixtures. nih.gov In this system, the choline-based ionic liquid was found to have a catalytic effect on the hydrolysis of Paraoxon, leading to a significant decrease in its half-life. nih.gov The degradation pathway was dependent on the concentration of the ionic liquid, with hydrolysis being the main route at low concentrations and nucleophilic attack by the amino acid anion becoming more prominent at higher concentrations. nih.gov
Similarly, several choline-based salts have been successfully employed as co-substrates in the biodegradation of azo dyes. scispace.comacs.org In these studies, the choline-based compounds enhanced the degradation of the dye by serving as a carbon source for the microorganisms, leading to the breakdown of the dye into less toxic components. scispace.com
While specific studies on the use of this compound for the degradation of organic pollutants are limited, the demonstrated efficacy of other choline-based ionic liquids suggests its potential in this application. The tetrafluoroborate anion is generally stable and less likely to participate directly in the degradation reactions compared to more nucleophilic anions. Therefore, in a this compound system, the catalytic effect would likely be dominated by the interactions of the choline cation with the pollutant and water molecules, facilitating hydrolysis or other degradation pathways.
Table 3: Degradation of Organic Pollutants Using Choline-Based Ionic Liquids
| Pollutant | Choline-Based System | Key Findings | Reference |
| Paraoxon (organophosphorus pesticide) | Choline-amino acid ILs | Catalytic effect on hydrolysis; degradation pathway dependent on IL concentration. nih.gov | nih.gov |
| Azo Dyes | Choline saccharinate, choline dihydrogen phosphate, choline lactate, choline tartrate | Enhanced biodegradation by acting as a co-substrate. scispace.com | scispace.com |
| Poly(ethylene terephthalate) (PET) | Choline acetate | Catalyzed the glycolysis of PET to its monomer. | researchgate.net |
Advanced Materials Science and Engineering with Choline Tetrafluoroborate
Integration into Polymer Electrolyte Systems and Composite Materials
Choline (B1196258) tetrafluoroborate (B81430) serves as a key component in the development of polymer electrolytes and composite materials, where it functions primarily to enhance ionic conductivity and modify the physicochemical properties of the polymer matrix. As an ionic liquid, it introduces mobile ions into the system and can act as a plasticizer, increasing the amorphous phase of the polymer and thereby facilitating ion transport through segmental motion of the polymer chains.
The integration of ionic liquids, including those with choline cations or tetrafluoroborate anions, into polymer hosts like poly(ethylene oxide) (PEO) or chitosan (B1678972) is a widely explored strategy to create solid-state or gel electrolytes. mdpi.com Choline-based cations are noted for their biocompatibility and derivation from natural resources. nih.gov The tetrafluoroborate anion is commonly used in ionic liquids for electrolyte applications due to its contribution to ionic conductivity. nih.gov For instance, chitosan-based gel electrolytes soaked in 1-butyl-3-methylimidazolium tetrafluoroborate have demonstrated electrical conductivities as high as 2.9 mS/cm. nih.gov
In composite polymer electrolytes (CPEs), inorganic fillers are often added to a polymer-salt system to improve performance. mdpi.com The addition of an ionic liquid like choline tetrafluoroborate can further enhance these systems by improving the dissociation of the lithium salt and creating additional pathways for ion migration. Studies on composite systems using N-ethyl-N-methylpyrrolidinium tetrafluoroborate have shown that such ionic liquids can significantly improve ionic conductivity. researchgate.net The incorporation of fillers like well-aligned ceramic nanowires into polymer electrolytes can create dedicated pathways for fast ion conduction, a process that can be complemented by the presence of an ionic liquid. stanford.edu
The following table summarizes the ionic conductivity of various polymer electrolyte systems, illustrating the performance range achievable with different components.
| Polymer Host | Dopant / Ionic Liquid | Filler | Ionic Conductivity (S/cm) at Room Temp. |
| Chitosan | Lactic Acid-Choline Chloride NADES | None | 1.7 x 10⁻³ |
| Poly(ethylene oxide) | LiClO₄ | None | ~10⁻⁷ - 10⁻⁵ |
| Poly(ethylene oxide) | LiClO₄ | Cubic-Li₇La₃Zr₂O₁₂ (LLZO) | >10⁻⁴ |
| Polyacrylonitrile (PAN) | Lithium Salt | Aligned Ceramic Nanowires | 6.05 x 10⁻⁵ (at 30°C) |
| Chitosan/Acetic Acid | LiCl / 1-butyl-3-methylimidazolium tetrafluoroborate | None | 2.9 x 10⁻³ |
This table is generated based on data from multiple sources to provide a comparative overview. mdpi.comnih.govmdpi.comstanford.edu
This compound in the Design and Fabrication of Functional Materials
This compound is utilized as a specialized reagent and additive in the design and fabrication of various functional materials, ranging from industrial chemicals to complex biological crystals.
One key application is in organic synthesis, where it serves as a reagent in the production of surfactants and lubricants. Surfactants synthesized using choline-based ionic liquids are noted for their biocompatibility and, in some cases, lower toxicity compared to conventional surfactants. nih.govelsevierpure.com The unique properties of the choline headgroup and the tetrafluoroborate counter-ion can be tailored to control the resulting surfactant's micellar properties and performance in aqueous solutions. nih.gov
A significant and well-documented application is the use of ionic liquids as additives in protein crystallization. nih.gov This process is fundamental for determining the three-dimensional structure of proteins. This compound, as part of a suite of ionic liquids, can act as an effective additive that transforms protein precipitates into well-ordered crystals suitable for X-ray diffraction analysis. nih.gov The mechanism involves the ionic liquid altering the solution's properties, such as the Hofmeister series effects, which influences protein solubility and promotes the formation of crystal lattices. nih.gov Research has shown that a small number of specific ionic liquids can account for a large percentage of successful crystallization hits from previously failed precipitation conditions. nih.gov
The table below presents findings from a study where various ionic liquids were tested as additives to optimize protein crystallization conditions.
| Ionic Liquid Additive | Relative Effectiveness |
| Choline Dihydrogen Phosphate | Top Tier |
| 1-butyl-3-methylimidazolium tetrafluoroborate | Top Tier |
| Suite of Eight Key ILs | Accounted for ~83% of successful crystallizations |
This table is based on research demonstrating the high success rate of specific ionic liquids in converting protein precipitates to crystals. nih.gov
Hybrid Materials Combining this compound with Metal-Organic Frameworks (MOFs)
The creation of hybrid materials by incorporating ionic liquids (ILs) within the porous structure of metal-organic frameworks (MOFs) is an emerging field for developing advanced functional materials, often referred to as IL@MOF composites. frontiersin.orgnih.gov These composites synergistically combine the high porosity, tunable structure, and large surface area of MOFs with the unique physicochemical properties of ILs, such as high ionic conductivity and thermal stability. rsc.orgresearcher.lifesci-hub.se
The synthesis of IL@MOF materials typically involves the impregnation or encapsulation of the ionic liquid into the pores of a pre-synthesized MOF. researchgate.net This integration can lead to materials with enhanced performance in applications like gas separation, catalysis, and solid-state electrolytes. nih.gov The IL is confined within the MOF's nano-sized pores, which can alter its physical state and enhance its functionality. mdpi.com
Molecular dynamics simulations have been used to study the integration of choline-based ILs into MOFs like IRMOF-1 for applications such as H₂S/CH₄ gas capture. mdpi.comresearchgate.netscispace.com These studies investigate the stability of the hybrid composite by calculating the root mean square deviation (RMSD) of the structure. Choline-based ILs are chosen for their biodegradability and cost-effectiveness. mdpi.comscispace.com The results indicate that the stability of the IL/IRMOF-1 composite is dependent on the nature of the anion and the loading percentage of the IL. mdpi.comresearchgate.net For example, choline thiocyanate (B1210189) ([Chl][SCN]) was found to form a highly stable composite with IRMOF-1 at low loading ratios. mdpi.com While specific studies on this compound are emerging, research on other tetrafluoroborate-based ILs, such as 1,3-dimethyl-imidazolium tetrafluoroborate, has shown them to be highly effective in IL/MOF composites for CO₂/CH₄ separation. rsc.org
The following table summarizes results from a molecular dynamics simulation studying the stability of different choline-based ionic liquids incorporated into an IRMOF-1 structure.
| IL/IRMOF-1 Composite (0.4% w/w ratio) | RMSD Value (nm) | Stability Indication |
| [Chl][SCN]/IRMOF-1 | 0.674 ± 0.041 | Most Stable |
| [Chl][MeSO₄]/IRMOF-1 | Higher than [Chl][SCN] | Less Stable |
| [Chl][TfO]/IRMOF-1 | Higher than [Chl][SCN] | Less Stable |
This table is based on simulation data predicting the stability of various choline-based IL/IRMOF-1 composites. mdpi.com
Interactions of Choline Tetrafluoroborate with Solutes and Solvents
Solvation Phenomena in Aqueous and Nonaqueous Systems
The solvation behavior of choline (B1196258) tetrafluoroborate (B81430) is dictated by the interplay of interactions between its constituent ions and the solvent molecules. In aqueous solutions, the choline cation, with its hydroxyl group and positively charged quaternary ammonium (B1175870) headgroup, is expected to be well-solvated by water molecules through hydrogen bonding and ion-dipole interactions. The tetrafluoroborate anion (BF₄⁻), being weakly coordinating, will have a less structured solvation shell compared to more strongly coordinating anions.
Molecular-Level Interactions with Specific Organic and Inorganic Solutes
The interactions of choline tetrafluoroborate at the molecular level are specific to the nature of the solute.
Organic Solutes: With organic solutes possessing hydrogen bond donor or acceptor moieties, the choline cation's hydroxyl group can engage in hydrogen bonding. For instance, with alcohols or amides, hydrogen bonds can form, influencing the local structure and dynamics of the solution. Aromatic solutes can interact with the quaternary ammonium group of the choline cation through cation-π interactions.
Inorganic Solutes: The interactions with inorganic salts are primarily governed by electrostatic forces. The dissolution and speciation of inorganic salts in this compound will depend on the lattice energy of the salt and the solvation energies of its constituent ions by the ionic liquid. The weakly coordinating nature of the tetrafluoroborate anion suggests that it is less likely to form strong complexes with metal cations compared to halide or carboxylate anions.
Influence on Solute Aggregation and Phase Behavior
This compound can influence the aggregation and phase behavior of solutes in solution. For example, in aqueous solutions, it can affect the critical micelle concentration (CMC) of surfactants. The presence of the ionic liquid can alter the energetics of micellization by interacting with both the headgroups and the hydrophobic tails of the surfactant molecules.
Furthermore, this compound can be a component in aqueous biphasic systems (ABS). The formation of two immiscible aqueous phases often occurs when an ionic liquid is mixed with a kosmotropic salt. The ability of this compound to form an ABS will depend on the nature of the salt and the temperature. The partitioning of solutes between the two phases in such a system is influenced by the specific interactions of the solute with the components of each phase.
While extensive phase diagrams for systems containing this compound are not widely available, the general principles of ionic liquid-based ABS suggest that it could be a viable component for such separation systems.
Gas Capture and Separation Technologies Utilizing Choline Tetrafluoroborate
Mechanistic Insights into Gas-Choline Tetrafluoroborate (B81430) Interactions via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has been a powerful tool to elucidate the mechanisms of gas capture in ionic liquids and DESs. These studies provide insights into the interaction energies, binding sites, and the nature of the forces (e.g., hydrogen bonding, van der Waals forces) between the gas molecules and the solvent components.
For choline-based systems, computational studies have revealed that the hydroxyl group of the choline (B1196258) cation can form hydrogen bonds with acidic gas molecules. The anion also plays a critical role in the absorption process, with more basic anions generally exhibiting stronger interactions with acidic gases like CO₂ and SO₂.
In the case of choline tetrafluoroborate, computational studies would be invaluable to understand the role of the tetrafluoroborate anion (BF₄⁻) in the gas capture process. The BF₄⁻ anion is generally considered to be weakly coordinating and has a low basicity. This might suggest that the primary mode of interaction for CO₂ would be physisorption, dominated by van der Waals forces and potential hydrogen bonding with the choline cation. For SO₂, which is a more acidic gas, the interactions might be stronger. However, without specific computational studies on the this compound-gas system, these remain hypotheses.
Design of this compound-Based Systems for Enhanced Gas Selectivity and Capacity
The design of efficient gas capture systems involves optimizing both the solvent and the process conditions to achieve high selectivity and capacity. For this compound-based systems, several design strategies could be envisioned, drawing parallels from research on other ionic liquids and DESs.
Formation of Deep Eutectic Solvents: By combining this compound (as the HBA) with various HBDs, it is possible to create a wide range of DESs. The choice of HBD can be tailored to enhance gas solubility and selectivity. For instance, HBDs with amine or hydroxyl functional groups could introduce specific interaction sites for acidic gases.
Functionalization: While this compound itself is not a task-specific ionic liquid for acidic gas capture, it could be used as a base solvent for functionalized additives. Introducing basic functional groups into the system could shift the capture mechanism from physisorption to chemisorption, thereby increasing the absorption capacity.
Given the current lack of specific data, further experimental and computational research is necessary to validate these design concepts for this compound-based systems and to determine their practical utility in gas capture and separation technologies.
Environmental and Biotechnological Considerations in Choline Tetrafluoroborate Research
Biodegradability and Ecotoxicological Research Methodologies
The environmental impact of ionic liquids is critically assessed through biodegradability and ecotoxicity studies. Standardized methodologies are employed to ensure the reliability and comparability of data. However, a review of available scientific literature indicates a significant gap in research specifically concerning choline (B1196258) tetrafluoroborate (B81430).
Biodegradability Research Methodologies: The assessment of a chemical's biodegradability is typically conducted using internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests, for example, are designed to determine the "ready biodegradability" of a substance in an aerobic aqueous medium. The "Closed Bottle Test" (OECD 301D) is one such method where the depletion of dissolved oxygen is measured over a 28-day period. leuphana.deresearchgate.net A substance is generally considered "readily biodegradable" if it achieves 60% or more of its theoretical oxygen demand within this timeframe. rsc.org While a substantial body of research exists on the biodegradability of various ionic liquids, including many choline-based ILs which are often found to be biodegradable, specific data from such standardized tests for choline tetrafluoroborate are not readily available in the current scientific literature. nih.govbohrium.com
Ecotoxicological Research Methodologies: Ecotoxicological studies aim to determine the potential harm a substance may cause to ecosystems. A common and widely accepted method for assessing the acute toxicity of chemicals in the aquatic environment is the Vibrio fischeri bioluminescence inhibition test. rsc.orgua.ptnih.gov This test measures the reduction in light output from the marine bacterium Vibrio fischeri upon exposure to a substance. ua.ptmdpi.com The results are often expressed as the effective concentration that causes a 50% reduction in luminescence (EC50). ua.pt The toxicity of ionic liquids can be influenced by both the cation and the anion. researchgate.net While extensive ecotoxicity data has been generated for a wide range of ionic liquids, allowing for the development of predictive models, specific EC50 values for this compound are not documented in the reviewed literature. rsc.orgnih.govresearchgate.net
To illustrate the type of data that is lacking for this compound, the following table presents ecotoxicity data for other ionic liquids.
| Ionic Liquid | Test Organism | Exposure Time | EC50 (mg/L) | Toxicity Classification |
| This compound | Vibrio fischeri | 30 min | Data not available | Data not available |
| 1-Butyl-3-methylimidazolium chloride | Vibrio fischeri | 30 min | 90.1 | Toxic |
| Choline chloride | Vibrio fischeri | 30 min | >1000 | Relatively harmless |
| 1-Ethyl-3-methylimidazolium (B1214524) ethylsulfate | Vibrio fischeri | 30 min | 137.4 | Practically harmless |
This table is for illustrative purposes to show typical ecotoxicity data and classifications. The data for compounds other than this compound are derived from various sources for comparison. Classification is based on Passino and Smith (1987) where EC50 > 1000 mg/L is relatively harmless, 100-1000 mg/L is practically harmless, and 1-100 mg/L is toxic. mdpi.com
Sustainable Chemistry Applications and Life Cycle Assessment Frameworks
The principles of sustainable or "green" chemistry are increasingly being applied to the design and use of ionic liquids. This involves considering the entire life cycle of the chemical, from its synthesis to its disposal, to minimize its environmental impact. Choline-based ionic liquids, in particular, have been investigated for various applications due to the choline cation's natural origin, biocompatibility, and biodegradability. researchgate.net
Sustainable Chemistry Applications: Choline-based ionic liquids have been explored as catalysts and sustainable media in organic synthesis and for biomass processing. researchgate.netrsc.orgresearchgate.net For instance, certain choline amino acid ionic liquids have been shown to be effective catalysts for the depolymerization of polyethylene terephthalate (PET). acs.org These applications leverage the unique properties of ionic liquids while aiming for a more environmentally benign chemical process. However, specific sustainable chemistry applications where this compound is the key enabling component are not prominently featured in the existing literature.
Life Cycle Assessment (LCA) Frameworks: A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. rsc.orgnih.govresearchgate.net For ionic liquids, an LCA would consider the environmental burden of synthesizing the cation and anion, the energy and materials used in the production of the ionic liquid itself, its use in a particular application (including any recycling loops), and its end-of-life fate. nih.govacs.org While LCA methodologies have been applied to other ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), to compare their environmental footprint against conventional solvents, a comprehensive LCA for this compound has not been found in the reviewed literature. nih.govnih.gov
The stages of a typical Life Cycle Assessment are outlined in the table below.
| LCA Stage | Description | Application to this compound |
| Goal and Scope Definition | Defining the purpose of the study, the functional unit, and the system boundaries. | A specific LCA goal for this compound has not been defined in the literature. |
| Life Cycle Inventory (LCI) | Compiling the inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each process in the life cycle. | LCI data for the production and use of this compound is not available. |
| Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts associated with the LCI results (e.g., global warming potential, toxicity). | An LCIA has not been conducted for this compound. |
| Interpretation | Analyzing the results of the LCI and LCIA to draw conclusions and make recommendations. | No interpretation is possible due to the lack of preceding studies. |
Biotechnological Interface Research (e.g., impact on plant physiology, protein stability in non-clinical contexts)
The interaction of ionic liquids with biological systems is a critical area of research, particularly for those proposed for use in biorefining, biocatalysis, or other biotechnological applications. This research includes assessing their effects on living organisms like plants and their influence on the structure and stability of biomolecules such as proteins.
Impact on Plant Physiology: Research into the effects of ionic liquids on plant life has shown varied outcomes, from inhibition of germination and growth to, in some cases, growth promotion at low concentrations. sciforum.netnih.gov Studies on choline-based ionic liquids with amino acid anions have demonstrated the potential to enhance maize seed germination and seedling growth. rsc.orgnih.govresearchgate.net Choline itself, in the form of choline chloride, can be metabolized by plants and may play a role in maintaining cell membrane stability. nih.gov However, there is a lack of specific studies investigating the impact of this compound on plant physiology, including seed germination, root and shoot development, or cellular-level interactions.
Protein Stability in Non-Clinical Contexts: Ionic liquids can significantly influence the stability, solubility, and crystallization of proteins. rsc.orgnih.govbohrium.comnih.gov This has implications for their use in enzyme catalysis, protein purification, and the formulation of stable protein-based materials. The nature of both the cation and the anion of the ionic liquid determines its effect on a given protein. nih.gov For example, 1-butyl-3-methylimidazolium tetrafluoroborate has been identified as one of the more effective ionic liquids for promoting protein crystallization in certain cases. mdpi.com While the broader family of choline-based ionic liquids has been investigated for their generally stabilizing effects on proteins, specific research detailing the interaction between this compound and proteins, or its effect on protein stability and folding, is not available in the reviewed scientific literature. nih.gov
The following table summarizes findings on related compounds to highlight the absence of data for this compound.
| Compound | Biological System | Observed Effect |
| This compound | Plants | Data not available |
| This compound | Proteins | Data not available |
| Choline tryptophan | Maize (Zea mays) | Promoted seed germination and shoot length at 100 mg L⁻¹. rsc.orgresearchgate.net |
| Choline chloride | Kentucky bluegrass (Poa pratensis) | Involved in lipid reprogramming, contributing to salt tolerance. |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | Various proteins | Found to be effective in promoting the crystallization of certain proteins. mdpi.com |
Future Research Directions and Emerging Paradigms for Choline Tetrafluoroborate
Integration with Advanced Data Science and Machine Learning for Predictive Design
The traditional trial-and-error approach to materials discovery is being revolutionized by the integration of data science and machine learning. rsc.org For ionic liquids like choline (B1196258) tetrafluoroborate (B81430), with a vast number of potential cation-anion combinations, these computational tools are invaluable for accelerating the design of materials with specific, tailor-made properties. researchgate.netmedium.com
Researchers are now employing artificial neural networks and deep learning techniques to screen extensive libraries of ionic liquids, predicting their physicochemical properties based on molecular structures. ku.ac.ae This computational screening allows for the rapid identification of promising candidates for various applications, significantly reducing the need for extensive and time-consuming experimental work. ku.ac.ae For instance, machine learning models can predict properties such as viscosity, conductivity, and gas solubility, which are crucial for applications ranging from carbon capture to battery electrolytes. researchgate.netmedium.com
One of the key advantages of this approach is the ability to develop structure-property relationships. rsc.org By analyzing the data from vast numbers of ionic liquids, machine learning algorithms can identify the molecular features that have the greatest impact on a desired property. This knowledge can then be used to guide the synthesis of new choline tetrafluoroborate derivatives with enhanced performance. Furthermore, open-source "Inverse Designer Tools" are being developed to allow users to specify desired property profiles and receive suggestions for the most promising ionic liquid structures. ku.ac.ae
The table below illustrates the types of data and predictive models being used in the computational design of ionic liquids.
| Data Input | Machine Learning Model | Predicted Property | Potential Application |
| Molecular descriptors of cation and anion | Artificial Neural Network (ANN) | CO2 Solubility | Carbon Capture |
| Ionic liquid chemical structure | Support Vector Machine (SVM) | Toxicity | Green Solvents, Biomedicine |
| Thermodynamic properties and temperature | Extreme Gradient Boosting (XGB) | Electrical Conductivity | Electrolytes |
| Chemical structure and temperature | K-Nearest Neighbors (KNN) | Viscosity | Lubricants, Process Fluids |
This table is a representative example of how machine learning is being applied to the design of ionic liquids.
Exploration of Novel Anion/Cation Combinations and Derivatives
While this compound itself has shown great promise, the "designer" nature of ionic liquids offers a vast chemical space for further exploration. rsc.org Future research will undoubtedly focus on synthesizing and characterizing novel derivatives by modifying both the choline cation and the tetrafluoroborate anion, as well as exploring entirely new anion and cation partners for choline.
The modification of the choline cation, for instance by introducing different functional groups, can significantly alter the properties of the resulting ionic liquid. researchgate.net Similarly, pairing the choline cation with a wide array of anions beyond tetrafluoroborate is a key area of investigation. Researchers have already explored choline-based ionic liquids with amino acid nih.gov, carboxylate, and geranate anions, each exhibiting unique properties and potential applications. For example, choline-amino acid ionic liquids are being investigated for their biocompatibility and potential in CO2 capture. mdpi.com
The following table provides examples of different choline-based ionic liquids and their potential applications, highlighting the versatility achieved through anion and cation modifications.
| Cation | Anion | Abbreviation | Potential Applications |
| Choline | Amino Acid (e.g., Glycinate) | [Ch][Gly] | CO2 Capture, Biomass Processing rsc.org |
| Choline | Geranate | CAGE | Drug Delivery, Antimicrobial Agent rsc.org |
| Choline | Fatty Acid (e.g., Oleate) | [Ch][Oleate] | Biocompatible Surfactant researchgate.netelsevierpure.com |
| Choline | Phenylacetate | [Ch][PA] | Antimicrobial Agent |
This table showcases a selection of novel choline-based ionic liquids and their emerging applications.
Cross-Disciplinary Research Frontiers involving this compound
The unique properties of this compound and its derivatives are paving the way for their application in a wide range of fields, fostering cross-disciplinary research.
In the realm of energy storage , choline-based ionic liquids are being investigated as safer, non-flammable electrolytes for high-voltage lithium-ion batteries. researchgate.netanalis.com.mydaneshyari.comresearchgate.net The addition of tetrafluoroborate salts to electrolytes has been shown to form a protective layer on the cathode, improving the cycling stability of batteries at high voltages. google.com
In biomedicine , the biocompatibility of the choline cation is a significant advantage. rsc.org Choline-based ionic liquids are being explored for various applications, including:
Drug Delivery: As carriers for both hydrophilic and hydrophobic drugs, enhancing their solubility and delivery through physiological barriers. rsc.org
Antimicrobial Agents: Demonstrating efficacy against a range of bacteria and fungi.
In materials science , these ionic liquids are being used in the synthesis of novel materials. For example, they have been employed in the preparation of cellulose-based composites and ion gels for applications such as 3D printing. mdpi.com Their role as corrosion inhibitors for metals in acidic environments is also an active area of research. researchgate.net
The following table summarizes some of the key cross-disciplinary research areas for choline-based ionic liquids.
| Research Area | Specific Application of Choline-Based Ionic Liquid | Key Property Leveraged |
| Energy Storage | Safer electrolytes for lithium-ion batteries researchgate.netanalis.com.mydaneshyari.comresearchgate.net | Non-flammability, wide electrochemical window |
| Biomedicine | Transdermal and oral drug delivery systems rsc.org | Biocompatibility, ability to solubilize drugs |
| Materials Science | Reinforcement for 3D-printable bacterial cellulose mdpi.com | Solvent for biopolymers, ionic conductivity |
| Green Chemistry | Environmentally friendly corrosion inhibitors researchgate.net | Adsorption onto metal surfaces |
This table provides examples of the diverse applications of choline-based ionic liquids across different scientific disciplines.
Challenges and Opportunities in Scaling Up Research Discoveries
Translating the promising results from laboratory-scale research into commercially viable products and processes presents both challenges and opportunities.
Challenges:
Cost of Synthesis: The cost of raw materials and the complexity of synthesis can be a significant barrier to large-scale production. rsc.orgacs.org Developing cost-effective and efficient synthesis routes is crucial.
Purity and Characterization: Ensuring high purity on an industrial scale and developing robust quality control methods are essential for consistent performance.
Toxicity and Biodegradability Data: While choline-based ionic liquids are generally considered to be more environmentally friendly, comprehensive data on their long-term toxicity and biodegradability are needed for regulatory approval and public acceptance. rsc.org
Opportunities:
Green and Sustainable Chemistry: The demand for greener solvents and materials provides a significant market opportunity for this compound and its derivatives, which are often derived from renewable resources and are biodegradable. rsc.orgacs.org
Economic Synthesis Methods: The development of one-pot synthesis methods can significantly reduce the cost and environmental impact of production. nih.gov
Niche and High-Value Applications: Focusing on applications where the unique properties of this compound offer a significant performance advantage, such as in high-performance batteries or specialized biomedical applications, can justify a higher production cost initially.
The following table outlines some of the key considerations for scaling up the production and application of this compound.
| Factor | Challenges | Opportunities |
| Synthesis | High cost of starting materials, multi-step reactions. acs.org | Development of one-pot synthesis, use of renewable feedstocks. nih.gov |
| Properties | Ensuring consistent purity and performance at scale. | Tailoring properties for specific high-value applications. |
| Environmental Impact | Need for comprehensive life cycle assessment data. | Inherent biodegradability and low toxicity of many choline-based ILs. rsc.org |
| Market Adoption | Competition from established, lower-cost materials. | Growing demand for sustainable and high-performance materials. |
This table summarizes the key challenges and opportunities in the commercialization of this compound.
Q & A
Q. What are the key solid phases of choline tetrafluoroborate, and how are they experimentally identified?
this compound exhibits three solid phases (I, II, III) between 485 K and 160 K. Phase I (highest-temperature) adopts an NaCl-type cubic structure (a = 10.16(2) Å, Z = 4), while Phase II (intermediate) transitions to a CsCl-type cubic lattice (a = 6.198(6) Å, Z = 1). These phases are identified via X-ray powder diffraction (XRD) and differential scanning calorimetry (DSC) . DSC reveals enthalpy changes (e.g., 6.23 kJ mol⁻¹ for Phase I→II in iodide analogs) and entropy shifts (e.g., 6.4 J K⁻¹ mol⁻¹ for Phase I melting), critical for confirming phase stability and transitions .
Table 1: Structural and Thermodynamic Parameters of Solid Phases
| Phase | Lattice Type | Lattice Parameter (Å) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |
|---|---|---|---|---|
| I | NaCl-type | a = 10.16(2) | 6.23 | 6.4 |
| II | CsCl-type | a = 6.198(6) | 12.8 | 32.9 |
Q. How is this compound utilized in deep eutectic solvent (DES) formulations, and what are its physicochemical roles?
this compound serves as a hydrogen bond acceptor (HBA) in DESs, paired with hydrogen bond donors (HBDs) like ethylene glycol or urea. Its ionic plasticity and low melting entropy (6.4 J K⁻¹ mol⁻¹) enhance solvent stability and ionic mobility. Key properties include viscosity (e.g., 37 mPa·s with ethylene glycol at 25°C) and conductivity, influenced by HBD selection and moisture content .
Q. What spectroscopic and diffraction techniques are critical for characterizing this compound’s ionic dynamics?
Solid-state NMR and XRD are primary methods. NMR tracks anisotropic rotational diffusion (e.g., cationic self-diffusion coefficients in Phase I: ~10⁻¹¹ m² s⁻¹), while XRD resolves lattice symmetry changes (e.g., NaCl→CsCl transitions). DSC complements these by quantifying phase transition thermodynamics .
Advanced Research Questions
Q. How do structural transitions between NaCl-type and CsCl-type lattices impact ionic mobility in this compound?
The NaCl→CsCl transition (Phase I→II) reduces ionic self-diffusion due to tighter lattice packing. For example, cationic self-diffusion activation energy increases from 62 kJ mol⁻¹ (NaCl-type) to 105–110 kJ mol⁻¹ in analogous iodide systems. This is attributed to restricted ion migration pathways in the CsCl structure, verified via molecular dynamics simulations and Arrhenius analysis of NMR data .
Q. What experimental challenges arise in resolving overlapping thermal anomalies during DSC analysis of phase transitions?
Overlapping DSC peaks (e.g., at 362 K and 368 K in iodide analogs) occur at high heating rates (>2 K/min), complicating enthalpy/entropy calculations. Solutions include:
Q. How do hydrogen bond donors (HBDs) and moisture content influence the viscosity and conductivity of this compound-based DESs?
DES viscosity correlates with HBD molecular weight and hydrogen-bonding strength. For example:
- Ethylene glycol (low MW): 37 mPa·s at 25°C.
- Urea (high MW): 750 mPa·s at 25°C. Moisture (>0.8 wt%) plasticizes the DES, reducing viscosity by 20–30% but increasing ionic dissociation. Conductivity optimization requires balancing HBD selection and humidity control .
Table 2: Viscosity of this compound DESs with Different HBDs
| HBD | Viscosity (mPa·s, 25°C) | Conductivity (mS cm⁻¹) |
|---|---|---|
| Ethylene Glycol | 37 | 8.2 |
| Glycerol | 259 | 2.1 |
| Urea | 750 | 0.5 |
Q. What contradictions exist in the literature regarding the self-diffusion behavior of this compound during phase transitions?
Discrepancies arise in reported activation energies for cationic self-diffusion (62 kJ mol⁻¹ in tetrafluoroborate vs. 105–110 kJ mol⁻¹ in iodide analogs). This suggests anion size (BF₄⁻ vs. I⁻) critically affects lattice strain and ion mobility. Researchers must validate models with anion-substitution experiments and ab initio calculations .
Methodological Recommendations
- For phase analysis, combine variable-temperature XRD with slow-scan DSC (≤2 K/min) to resolve structural-thermal correlations.
- In DES studies, use Karl-Fischer titration to monitor moisture and rheometry to quantify shear-dependent viscosity.
- Address ion dynamics contradictions via isotopic labeling (e.g., deuterated choline) in NMR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
